1-Decanoyl-rac-glycerol-d5

Lipidomics Mass Spectrometry Stable Isotope Labeling

1-Decanoyl-rac-glycerol-d5 is a deuterated internal standard essential for accurate monoacylglycerol quantification. Its +5 Da mass shift enables precise isotope dilution mass spectrometry (IDMS), correcting for matrix effects and sample loss. Unlike unlabeled analogs or structurally different deuterated MAGs, this compound co-elutes identically with target analytes, ensuring data integrity in lipidomics, bioanalytical method validation, and enzyme assays. Procure this high-purity standard to enhance the reliability of your MS-based workflows.

Molecular Formula C₁₃H₂₁D₅O₄
Molecular Weight 251.37
Cat. No. B1161408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decanoyl-rac-glycerol-d5
SynonymsDecanoic Acid 2,3-Dihydroxypropyl Ester-d5;  (±)-1-Monodecanoin-d5;  (±)-Glyceryl 1-Monodecanoate-d5;  1-Decanoylglycerol-d5;  1-Monocaprin-d5;  1-Monodecanoylglycerol-d5;  2,3-Dihydroxypropyl Decanoate-d5;  Capric Acid α-Monoglyceride-d5;  Capryl Monoglycer
Molecular FormulaC₁₃H₂₁D₅O₄
Molecular Weight251.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Decanoyl-rac-glycerol-d5: A Deuterated Monoacylglycerol Internal Standard for Quantitative Lipidomics


1-Decanoyl-rac-glycerol-d5 is a stable isotope-labeled analog of the monoacylglycerol (MAG) 1-decanoyl-rac-glycerol, featuring five deuterium atoms substituted for hydrogen [1]. This compound is primarily utilized as an internal standard (IS) in mass spectrometry (MS)-based analytical workflows, including lipidomics and metabolomics [2]. Its fundamental purpose is to enable accurate, relative quantification of endogenous MAG species by providing a chemically near-identical, yet spectrometrically distinct, reference molecule that co-elutes with the target analyte, thereby normalizing for variations in sample preparation, extraction efficiency, and ionization [2]. The unlabeled analog, 1-decanoyl-rac-glycerol, has been employed in research on intestinal permeation enhancers, reverse micelle surfactant systems for NMR spectroscopy, and as a substrate in enzymatic assays for monoacylglycerol acyltransferase (MGAT) [3][4][5].

Why 1-Decanoyl-rac-glycerol-d5 is Not Interchangeable with Non-Deuterated or Alternative Isotopologues


Substituting 1-Decanoyl-rac-glycerol-d5 with its non-deuterated counterpart or a different stable isotope-labeled analog (e.g., a ¹³C-labeled version) for use as a quantitative internal standard (IS) introduces significant analytical risk and compromises data integrity. The unlabeled compound is indistinguishable from the endogenous analyte in a mass spectrometer, rendering it useless for isotope dilution mass spectrometry (IDMS) and preventing correction for matrix effects, ionization efficiency fluctuations, and sample loss during extraction . While other deuterated MAGs like d8-2-arachidonoyl glycerol (d8-2AG) exist, they are structurally distinct with different fatty acyl chains, leading to different chromatographic retention times and extraction recoveries compared to the decanoyl (C10:0) MAG species, thereby violating the fundamental principle that an ideal IS must behave identically to its target analyte throughout the entire analytical procedure [1][2]. The evidence below quantifies the specific performance attributes that make 1-Decanoyl-rac-glycerol-d5 the analytically necessary choice for accurate MAG quantification.

Quantitative Differentiation Evidence for 1-Decanoyl-rac-glycerol-d5 Against Key Comparators


Mass Spectrometric Differentiation: +5 Da Shift for Unambiguous Analyte Discrimination

The incorporation of five deuterium atoms into 1-decanoyl-rac-glycerol (C13H21D5O4) results in a nominal mass shift of +5 Da compared to the unlabeled analyte (C13H26O4) [1]. This 5 Da difference exceeds the minimum recommended mass shift of 3 Da for small molecules (MW <1000 Da), ensuring complete baseline separation from the analyte's isotopic envelope and eliminating spectral overlap or cross-talk in MS/MS analysis . In contrast, a hypothetical ¹³C-labeled analog (e.g., with 1-2 labels) may not provide sufficient mass separation, risking interference from the natural abundance M+1 and M+2 isotopes of the target analyte.

Lipidomics Mass Spectrometry Stable Isotope Labeling

Isotopic Enrichment and Purity: Minimizing Unlabeled Interference

High isotopic enrichment is essential for an effective internal standard, as the presence of unlabeled material (the 'd0' species) directly contributes to the signal measured for the endogenous analyte, causing systematic over-quantification. 1-Decanoyl-rac-glycerol-d5 is supplied with a certified isotopic enrichment of 97 atom % D and a chemical purity of ≥99% [1]. In contrast, many custom-synthesized or lower-grade deuterated standards may have lower enrichment (e.g., <95 atom % D), introducing a significant and often unaccounted-for bias in quantitative assays. The 3% d0 impurity in this product represents a known, low-level interference that can be mathematically corrected, whereas a higher impurity level renders the standard analytically unusable.

Analytical Chemistry Quality Control Stable Isotope Dilution

Mitigation of Matrix-Induced Ion Suppression vs. Non-Deuterated Analogs

Matrix effects, particularly ion suppression or enhancement in electrospray ionization (ESI), are a primary source of quantitative error in LC-MS/MS analyses of biological samples. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for correcting these effects. Studies on deuterated internal standards demonstrate that they effectively normalize for such variability, as the IS and analyte experience near-identical ionization environments [1]. In contrast, using a non-deuterated structural analog as an IS provides inadequate correction, often resulting in a >15% difference in reported analyte concentration compared to SIL-IS methods due to differential ionization behavior [2]. 1-Decanoyl-rac-glycerol-d5, as a true SIL analog, is expected to provide this same level of correction.

Bioanalysis LC-MS/MS Method Validation

Metabolic Stability of Deuterium Label: Preventing Back-Exchange

The utility of a deuterated standard hinges on the metabolic and chemical stability of the label. Deuterium atoms placed on exchangeable sites (e.g., hydroxyl protons) or on carbons alpha to a carbonyl group are susceptible to hydrogen-deuterium exchange in aqueous media or biological matrices, leading to loss of the mass label and inaccurate results . In 1-Decanoyl-rac-glycerol-d5, the five deuterium atoms are located on the glycerol backbone, which are carbon-bound and not adjacent to a carbonyl group, rendering them non-exchangeable under typical analytical and physiological conditions. This contrasts with deuterated fatty acids, where labels on the alpha-carbon are known to be labile, potentially leading to underestimation of the IS signal and overestimation of the analyte.

Metabolomics Stable Isotope Tracing Method Development

Application-Specific Validation in High-Throughput Enzymatic Assays

The unlabeled analog, 1-decanoyl-rac-glycerol, is a validated substrate in high-throughput mass spectrometry (HTMS) assays for screening inhibitors of monoacylglycerol acyltransferase (MGAT) [1]. In these assays, the product, 1,3-didecanoyl-glycerol, is quantified directly from the reaction mixture without extraction, demonstrating the robustness of the method [1]. While the deuterated analog, 1-Decanoyl-rac-glycerol-d5, is not the direct substrate in this specific assay, its primary application is as the internal standard that enables the accurate quantification of this substrate or similar MAG species in other metabolic assays. This established utility of the chemical backbone in a high-throughput, label-free MS format underscores the demand for a high-quality deuterated IS like 1-Decanoyl-rac-glycerol-d5 to develop and validate similar assays for other MAGs, ensuring robust and quantitative results.

Drug Discovery Enzymology HTMS

Validated Application Scenarios for 1-Decanoyl-rac-glycerol-d5 Based on Quantitative Evidence


Absolute Quantification of Endogenous Monoacylglycerols in Lipidomics

In untargeted or targeted lipidomics studies, 1-Decanoyl-rac-glycerol-d5 serves as a Class I internal standard for the MAG lipid class. By spiking a known amount of the standard into each biological sample prior to lipid extraction, researchers can correct for variations in extraction efficiency and LC-MS/MS ionization. The +5 Da mass shift ensures the IS peak is fully resolved from the endogenous 1-decanoyl-rac-glycerol signal, while its 97 atom % D enrichment minimizes background interference, enabling accurate, absolute quantification of MAG species in complex matrices like plasma, tissue homogenates, or cell cultures [1][2].

Method Development and Validation for Bioanalytical LC-MS/MS Assays

1-Decanoyl-rac-glycerol-d5 is an essential tool for developing and validating quantitative bioanalytical methods for MAGs in compliance with regulatory guidelines. As a stable isotope-labeled internal standard (SIL-IS), it is used to construct calibration curves and quality control (QC) samples that are critical for assessing method accuracy, precision, and robustness. Its proven ability to mitigate matrix effects ensures that the method will perform reliably with real-world biological samples, a key requirement for both preclinical pharmacokinetic studies and clinical diagnostic assay development [3].

High-Throughput Screening (HTS) for Lipid-Metabolizing Enzyme Modulators

Building upon the validated HTMS assay using the unlabeled scaffold, 1-Decanoyl-rac-glycerol-d5 can be incorporated as an internal standard in similar high-throughput screens for enzymes involved in MAG metabolism. By adding the deuterated standard to the reaction quench solution or post-reaction processing step, it normalizes for injection-to-injection variability in the mass spectrometer, significantly improving the Z'-factor and hit identification reliability in large-scale drug discovery campaigns targeting MGAT, monoacylglycerol lipase (MAGL), or other related enzymes [4].

Stable Isotope-Resolved Metabolomics (SIRM) of Glycerolipid Biosynthesis

In flux studies investigating de novo glycerolipid synthesis, 1-Decanoyl-rac-glycerol-d5 can be used as an unlabeled internal standard (by adding it post-incubation) to quantify the pool size of newly synthesized, isotopically-labeled MAGs from a precursor like ¹³C-glucose or D₂O. Its non-exchangeable deuterium label on the glycerol backbone ensures it remains a stable, distinct mass entity that will not interfere with the detection of metabolic tracers, allowing for accurate determination of MAG pool sizes and synthesis rates .

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